Thiophene, 2-formyl-2,3-dihydro-
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Overview
Description
Thiophene, 2-formyl-2,3-dihydro- is an organic compound with the molecular formula C5H6OS. It is a derivative of thiophene, which is a five-membered aromatic ring containing one sulfur atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including 2-formyl-2,3-dihydrothiophene, often involves heterocyclization reactions. One common method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10) . Another method is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
Industrial Production Methods
Industrial production of thiophene derivatives typically involves large-scale chemical synthesis using the aforementioned methods. The choice of method depends on the desired yield, purity, and cost-effectiveness of the process.
Chemical Reactions Analysis
Types of Reactions
Thiophene, 2-formyl-2,3-dihydro- undergoes various chemical reactions, including:
Oxidation: This reaction can convert the formyl group into a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, particularly at the 2-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) or chlorinating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Thiophene-2-carboxylic acid.
Reduction: 2-Hydroxymethyl-2,3-dihydrothiophene.
Substitution: Various substituted thiophenes depending on the electrophile used.
Scientific Research Applications
Thiophene, 2-formyl-2,3-dihydro- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives.
Mechanism of Action
The mechanism of action of thiophene, 2-formyl-2,3-dihydro- involves its interaction with various molecular targets. The formyl group can participate in nucleophilic addition reactions, while the thiophene ring can undergo electrophilic substitution. These interactions can affect biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Thiophene: The parent compound, which lacks the formyl group.
2-Formylthiophene: Similar to 2-formyl-2,3-dihydrothiophene but without the dihydro modification.
2,3-Dihydrothiophene: Lacks the formyl group but has the dihydro modification.
Uniqueness
Thiophene, 2-formyl-2,3-dihydro- is unique due to the presence of both the formyl group and the dihydro modification. This combination allows it to participate in a wider range of chemical reactions compared to its analogs .
Properties
CAS No. |
290354-70-0 |
---|---|
Molecular Formula |
C5H6OS |
Molecular Weight |
114.17 g/mol |
IUPAC Name |
2,3-dihydrothiophene-2-carbaldehyde |
InChI |
InChI=1S/C5H6OS/c6-4-5-2-1-3-7-5/h1,3-5H,2H2 |
InChI Key |
QWTALAUIEVWIGR-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CSC1C=O |
Origin of Product |
United States |
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